REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH2:10][O:11][CH3:12])[N:3]=1.C([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.[B:41](OC(C)C)([O:46]C(C)C)[O:42]C(C)C.FC1N=C(OCCOC)C(B(O)O)=CC=1>C1COCC1>[F:1][C:2]1[C:7]([B:41]([OH:46])[OH:42])=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH2:10][O:11][CH3:12])[N:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=N1)OCCOC)B(O)O
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)OCCOC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
heptane tetrahydrofuran ethylbenzene
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.277 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −60° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
It was then quenched by the addition of a saturated solution of ammonium chloride
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on the ISCO (12 g column, 5-100% EtOAc)
|
Type
|
CUSTOM
|
Details
|
gave
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1B(O)O)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.051 mmol | |
AMOUNT: MASS | 226 mg | |
YIELD: PERCENTYIELD | 15.92% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |